1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
Description
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-5-(dithiolan-3-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c23-19(8-4-1-5-16-10-12-24-25-16)21-11-9-15(13-21)22-14-20-17-6-2-3-7-18(17)22/h2-3,6-7,14-16H,1,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQJHJUSAPBFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CCCCC4CCSS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one is a complex organic molecule that combines elements of benzimidazole and pyrrolidine structures, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.48 g/mol. The presence of the benzimidazole moiety suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Antimicrobial Activity
Recent studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | < 1 | Staphylococcus aureus (MRSA) |
| Compound B | 3.9–7.8 | Staphylococcus aureus |
| Compound C | < 10 | Escherichia coli |
These results highlight the potential of the compound in developing new antimicrobial agents tailored to combat resistant strains.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been well-documented. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. The benzimidazole moiety is particularly noted for its role in kinase inhibition, which is critical in cancer progression and inflammation.
Enzyme Inhibition
Research indicates that similar compounds can inhibit various kinases implicated in tumor growth and survival. The specific interaction with kinases can modulate downstream signaling pathways, affecting cellular proliferation and survival.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises two primary subunits:
- Benzoimidazole-pyrrolidine moiety : A 1H-benzo[d]imidazol-1-yl group attached to a pyrrolidine ring.
- Dithiolan-pentanone backbone : A 1,2-dithiolan-3-yl group linked to a pentan-1-one chain.
Retrosynthetically, the molecule can be dissected into three key intermediates (Figure 1):
- Intermediate A: 1H-Benzo[d]imidazole-functionalized pyrrolidine.
- Intermediate B: 5-(1,2-dithiolan-3-yl)pentan-1-one.
- Final coupling of A and B via amide or ketone linkage.
Synthesis of Intermediate A: 3-(1H-Benzo[d]imidazol-1-yl)pyrrolidine
Benzoimidazole Ring Formation
The benzoimidazole nucleus is synthesized via cyclocondensation of o-phenylenediamine with aldehydes under oxidative conditions. A solvent-free protocol using polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) and hydrogen peroxide (H₂O₂) achieves high yields (85–95%) within 6–10 minutes at 70°C. For example:
- Typical Procedure : o-Phenylenediamine (1 mmol), 4-chlorobenzaldehyde (1.1 mmol), H₂O₂ (3 mmol), and PVP-TfOH (0.2 g) yield 2-(4-chlorophenyl)-1H-benzimidazole.
Table 1: Optimization of Benzoimidazole Synthesis
| Catalyst | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| PVP-TfOH | 70 | 6 | 95 |
| Yb(OTf)₃ | 80 | 15 | 78 |
| KSF clay | 100 | 30 | 65 |
Synthesis of Intermediate B: 5-(1,2-Dithiolan-3-yl)pentan-1-one
Dithiolan Ring Construction
The 1,2-dithiolan ring is synthesized via sulfuration of α,β-unsaturated ketones or cyclization of dithioesters. A method involving disulfur dichloride (S₂Cl₂) and Hünig’s base (N,N-diisopropylethylamine) in chlorobenzene generates bis(dithiolo)thiazines, which eliminate sulfur to form dithiolan derivatives.
Scheme 1: Dithiolan Synthesis from Hünig’s Base
Coupling of Intermediates A and B
Ketone-Amine Condensation
The final step involves coupling the pyrrolidine-benzoimidazole (Intermediate A) with the dithiolan-pentanone (Intermediate B) via reductive amination. Using sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C facilitates the formation of the target compound.
Table 2: Optimization of Reductive Amination
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 50 | 88 |
| NaBH₄ | THF | 25 | 45 |
| BH₃·THF | DCM | 0 | 62 |
Characterization and Analytical Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar benzoimidazole ring and chair conformation of the dithiolan moiety (CCDC 717364).
Q & A
(Basic) What synthetic methodologies are recommended for synthesizing this compound, and how can reaction progress be monitored?
Methodological Answer:
A multi-step synthesis is typically employed, starting with condensation of heterocyclic precursors (e.g., benzimidazole and pyrrolidine derivatives). Key steps include refluxing with glacial acetic acid for cyclization and ether-induced precipitation for purification. Reaction progress should be monitored via thin-layer chromatography (TLC) to confirm intermediate formation and final product purity . For analogs, DFT-optimized reaction conditions (e.g., solvent polarity, temperature) improve yield and selectivity .
(Basic) What spectroscopic techniques are critical for characterizing structural features?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and carbon frameworks, particularly for the benzimidazole and dithiolane moieties.
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: For crystalline derivatives, this resolves stereochemistry (see for imidazole analogs) .
(Advanced) How can computational chemistry (e.g., DFT) predict electronic properties and reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculates:
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions.
- Binding affinity simulations for target proteins (e.g., enzymes or receptors).
In , DFT data correlated with experimental biological activity, guiding structural optimization . Advanced studies should validate computational predictions with cyclic voltammetry or spectroscopic redox assays.
(Advanced) How to resolve contradictory data in biological activity assessments?
Methodological Answer:
Contradictions often arise from:
- Assay variability: Standardize protocols (e.g., MIC assays for antimicrobial activity) using CLSI guidelines .
- Sample purity: Confirm compound integrity via HPLC or GC-MS.
- Biological models: Use orthogonal assays (e.g., in vitro enzyme inhibition + in vivo toxicity). highlights rigorous statistical validation and replication across independent labs to mitigate bias .
(Basic) What protocols evaluate antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial: Minimum Inhibitory Concentration (MIC) assays with serial dilutions against Gram-positive/negative bacteria and fungi (). Time-kill kinetics assess bactericidal vs. bacteriostatic effects .
- Anticancer: MTT/XTT assays measure cytotoxicity in cancer cell lines. Include positive controls (e.g., doxorubicin) and validate selectivity via non-cancerous cell comparisons.
(Advanced) How to design environmental fate and toxicity studies?
Methodological Answer:
Adopt frameworks like Project INCHEMBIOL ():
- Degradation pathways: Use HPLC-MS to identify photolytic/hydrolytic byproducts.
- Bioaccumulation: Measure logP values and conduct bioconcentration factor (BCF) assays in model organisms.
- Ecotoxicology: Assess acute/chronic toxicity in Daphnia magna or algal growth inhibition tests. Environmental persistence is modeled via QSAR (Quantitative Structure-Activity Relationship) .
(Advanced) What molecular modeling approaches predict target binding interactions?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate binding poses with targets (e.g., kinases or DNA).
- Molecular Dynamics (MD): GROMACS or AMBER simulate stability of ligand-receptor complexes over time (nanosecond-scale trajectories).
- Free-energy calculations: MM-GBSA/PBSA quantify binding affinities. highlights triazole-pyrrolidine analogs as templates for modeling .
(Basic) How to assess stability under physiological conditions?
Methodological Answer:
- pH stability: Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via UV-Vis or LC-MS.
- Thermal stability: TGA/DSC analysis determines decomposition temperatures.
- Light sensitivity: Conduct ICH Q1B photostability testing. notes azetidine derivatives require controlled storage (-20°C, inert atmosphere) .
(Advanced) What strategies address synthetic scalability for preclinical studies?
Methodological Answer:
- Flow chemistry: Continuous reactors enhance yield and reduce purification steps ().
- Green chemistry: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water.
- Catalytic optimization: Screen Pd/C or enzyme catalysts for stereoselective steps. Pilot-scale batches (10–100 g) require QC via NMR and HPLC .
(Advanced) How to identify research gaps and prioritize study directions?
Methodological Answer:
- Systematic reviews: Use PRISMA guidelines to analyze existing literature (Scopus/PubMed keywords: "benzimidazole-pyrrolidine hybrids," "dithiolane pharmacology").
- Patent mining: Espacenet or USPTO databases reveal unexplored applications.
- Expert consultation: Collaborate with computational chemists or pharmacologists to validate hypotheses ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
